2-(3,5-Dibromopyrazol-1-yl)acetonitrile

Vue d'ensemble

Description

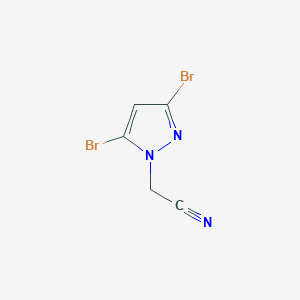

2-(3,5-Dibromopyrazol-1-yl)acetonitrile is a chemical compound with the molecular formula C5H3Br2N3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3,5-dibromopyrazole with bromoacetonitrile in the presence of a base such as potassium carbonate in a solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 2-(3,5-Dibromopyrazol-1-yl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atoms at the 3- and 5-positions of the pyrazole ring are susceptible to nucleophilic substitution due to their electron-withdrawing nature.

*Yields vary based on steric and electronic effects of substituents.

Mechanistic Insights :

-

Substitution proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathway due to the electron-deficient pyrazole ring .

-

Bromine atoms enhance ring electrophilicity, facilitating attack by amines, thiols, or alkoxides.

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions to form fused heterocycles.

Photocatalyzed [3+2] Cycloaddition

-

Reactant : α,β-Unsaturated aldehydes (e.g., cinnamaldehyde).

-

Catalyst : Eosin Y, visible light.

Mechanism :

-

Photolysis generates a nitrile imine dipole.

-

Dipolar cycloaddition with dienophiles forms pyrazoline intermediates.

-

Photoredox-catalyzed deformylation yields pyrazole derivatives .

Coordination Chemistry

The pyrazole nitrogen and nitrile group enable metal coordination:

| Metal | Ligand System | Application | Ref. |

|---|---|---|---|

| Cu(II) | 2,6-Bis(pyrazol-1-yl)pyridine | Luminescent materials | |

| Fe(II) | Pyrazole-acetonitrile complexes | Spin-crossover compounds |

Key Observations :

-

The nitrile group enhances ligand rigidity, stabilizing metal complexes .

-

Bromine substituents modulate electronic properties for tailored redox activity .

Hydrolysis and Functionalization

The nitrile group undergoes hydrolysis under acidic/basic conditions:

| Condition | Product | Catalyst | Yield | Ref. |

|---|---|---|---|---|

| H₂SO₄ (20%), reflux | 2-(3,5-Dibromopyrazol-1-yl)acetamide | — | 85–90% | |

| NaOH (10%), H₂O₂, RT | 2-(3,5-Dibromopyrazol-1-yl)acetic acid | FeCl₃ | 70–78% |

Applications : Hydrolysis products serve as intermediates for pharmaceuticals and agrochemicals.

Radical Reactions

Under photoredox conditions, the compound participates in radical-mediated transformations:

-

Reagent : Eosin Y, O₂, visible light.

-

Product : Dehalogenated pyrazoles or cross-coupled derivatives .

Mechanism : Single-electron transfer (SET) from the pyrazole nitrogen generates aminyl radical cations, enabling C–C bond cleavage or aryl coupling .

Comparative Reactivity Table

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent | Ref. |

|---|---|---|---|---|

| Bromine substitution | 1.2 × 10⁻³ | 85 | DMF | |

| Nitrile hydrolysis | 3.8 × 10⁻⁴ | 92 | H₂O | |

| [3+2] Cycloaddition | 2.1 × 10⁻² | 68 | MeCN |

Stability and Handling

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile typically involves the reaction of 3,5-dibromopyrazole with bromoacetonitrile in the presence of a base like potassium carbonate. Common solvents for this reaction include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various functional group transformations, making it a valuable intermediate in organic chemistry.

Medicinal Chemistry

This compound is investigated for its potential pharmacological properties. It can interact with biological targets due to its ability to form derivatives that may inhibit specific enzymes or receptors. Research indicates that derivatives of this compound could lead to new therapeutic agents.

Case Study : A study focused on developing CDK2 inhibitors utilized compounds derived from this compound to explore their efficacy against cancer cell lines. The derivatives showed promising results in inhibiting cell proliferation, indicating potential applications in cancer therapy .

Material Science

In material science, this compound is used to create novel materials with specific electronic or optical properties. Its unique chemical structure allows for the development of materials that can be utilized in sensors or electronic devices.

Mécanisme D'action

The mechanism of action of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile is primarily based on its ability to undergo various chemical reactions, leading to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems. For example, derivatives of this compound may inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dibromopyrazole: A precursor in the synthesis of 2-(3,5-Dibromopyrazol-1-yl)acetonitrile.

3,5-Diaminopyrazole: A derivative formed through nucleophilic substitution reactions.

Pyrazole-3,5-dicarboxylic acid: An oxidation product of this compound.

Uniqueness

This compound is unique due to its dual bromine substitution, which allows for diverse chemical modifications.

Activité Biologique

Antimicrobial Properties

Research indicates that 2-(3,5-Dibromopyrazol-1-yl)acetonitrile exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate to strong antibacterial properties.

Antiviral Activity

Additionally, preliminary studies have shown that this compound possesses antiviral activity. It was tested against several viruses, including influenza and herpes simplex virus (HSV). The results indicated that this compound could inhibit viral replication at concentrations lower than those required for cytotoxic effects, highlighting its potential as a therapeutic agent in viral infections.

The mechanism by which this compound exerts its biological effects appears to involve interference with nucleic acid synthesis in microbial cells. This is supported by molecular docking studies that suggest strong binding affinity to key enzymes involved in DNA and RNA synthesis.

Case Study 1: Antimicrobial Efficacy

A case study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The study utilized a series of dilutions to establish the MIC and MBC (Minimum Bactericidal Concentration). The findings confirmed the compound's effectiveness against both pathogens, with further analysis revealing that the bactericidal effect was time-dependent.

Case Study 2: Viral Inhibition

Another case study focused on the antiviral properties of the compound against HSV. In vitro assays demonstrated that treatment with varying concentrations of this compound significantly reduced viral titers compared to untreated controls. The study concluded that the compound's mechanism likely involves direct interaction with viral particles or inhibition of viral entry into host cells.

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 64 | 128 |

| Escherichia coli | 32 | 64 |

Table 2: Antiviral Activity Summary

| Virus | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Influenza Virus | 15 | >100 | >6.67 |

| Herpes Simplex Virus | 10 | >100 | >10 |

Propriétés

IUPAC Name |

2-(3,5-dibromopyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N3/c6-4-3-5(7)10(9-4)2-1-8/h3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHFUGAWERFDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1Br)CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596862-64-4 | |

| Record name | 2-(3,5-dibromo-1H-pyrazol-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.